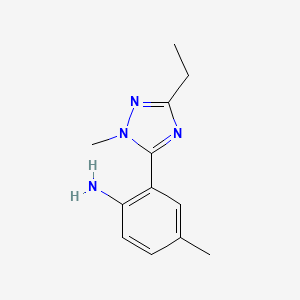
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline is a chemical compound with the molecular formula C11H14N4. It is a derivative of aniline and triazole, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both aniline and triazole, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline typically involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can increase the yield and purity of the product while reducing the reaction time and energy consumption.
化学反応の分析
Types of Reactions
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or aniline moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives. Substitution reactions can yield a variety of products depending on the nucleophile used.
科学的研究の応用
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The triazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The aniline moiety can interact with nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activity.
類似化合物との比較
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be compared with other similar compounds, such as:
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline: This compound lacks the methyl group on the aniline moiety, which can affect its chemical and biological properties.
4-Methyl-2-(1,2,4-triazol-5-yl)aniline: This compound lacks the ethyl and methyl groups on the triazole moiety, which can affect its reactivity and biological activity.
2-(3-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline: This compound lacks the methyl group on the triazole moiety, which can influence its chemical stability and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4-methylaniline |
InChI |
InChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-7-8(2)5-6-10(9)13/h5-7H,4,13H2,1-3H3 |
InChIキー |
NWUQIZNBSURBBJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)C2=C(C=CC(=C2)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


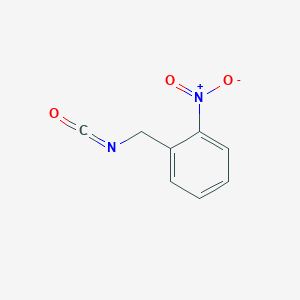
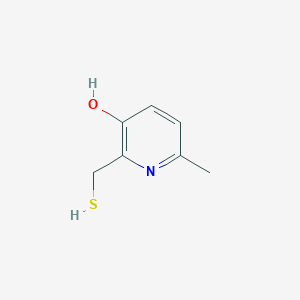
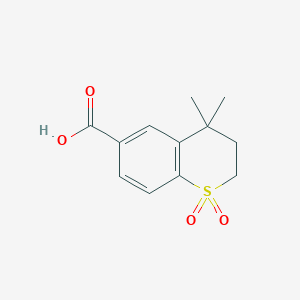
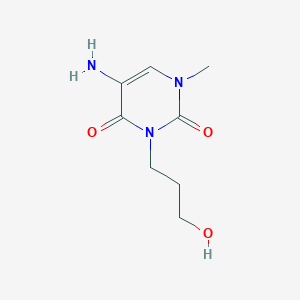
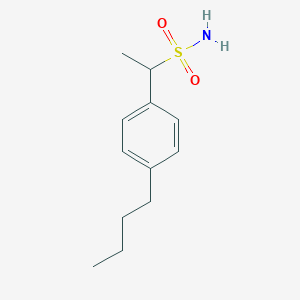
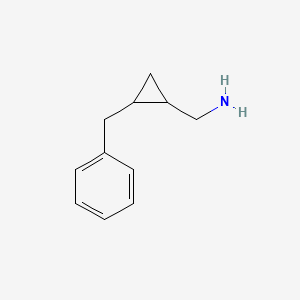
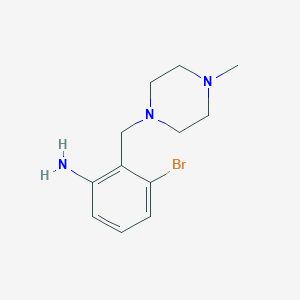
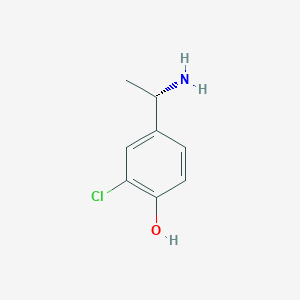
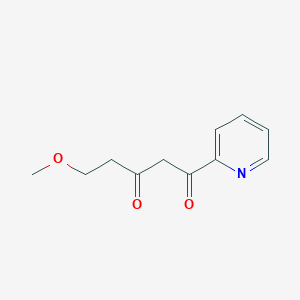
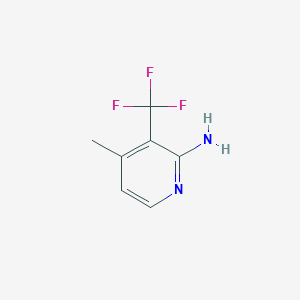
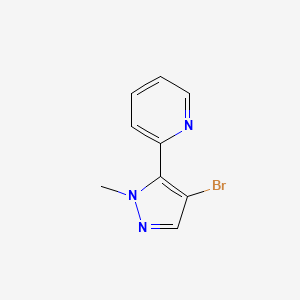
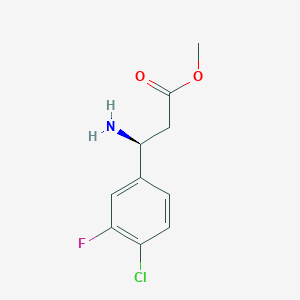
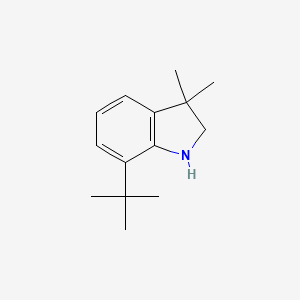
![1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine](/img/structure/B13633002.png)
